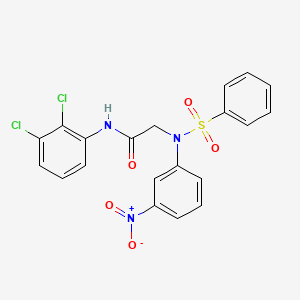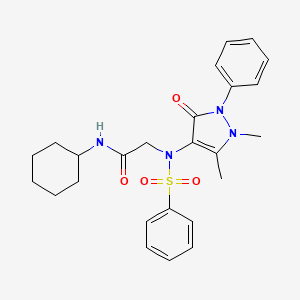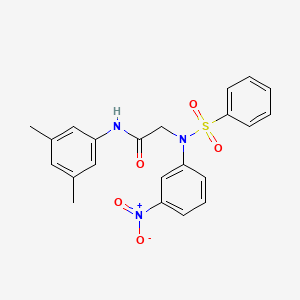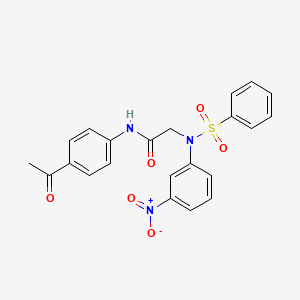
N~1~-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
描述
N~1~-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DNP-Glycine, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the cysteine protease cathepsin S and has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
作用机制
N~1~-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the activity of cathepsin S by binding to the active site of the enzyme. This prevents the enzyme from breaking down extracellular matrix proteins, which are important for maintaining tissue structure and function.
Biochemical and Physiological Effects:
The inhibition of cathepsin S by this compound has been shown to have various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. This leads to a reduction in inflammation and tissue damage.
实验室实验的优点和局限性
N~1~-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of cathepsin S, which makes it a valuable tool for studying the role of this enzyme in various diseases. It is also stable and easy to handle, which simplifies experimental procedures.
However, there are also limitations to the use of this compound in lab experiments. It has poor solubility in water, which can make it difficult to use in certain experimental setups. In addition, its potency as an inhibitor can lead to off-target effects if not used at appropriate concentrations.
未来方向
There are several future directions for research on N~1~-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. One potential area of study is its use in combination with other therapeutic agents for the treatment of various diseases. Another area of research is the development of more potent and selective inhibitors of cathepsin S, which could lead to improved therapeutic outcomes.
Conclusion:
This compound is a valuable tool for scientific research due to its potent inhibition of cathepsin S. It has potential therapeutic applications in various diseases and has been extensively studied for its anti-inflammatory and anti-cancer effects. While there are limitations to its use in lab experiments, it remains a valuable tool for studying the role of cathepsin S in disease. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
科学研究应用
N~1~-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the activity of cathepsin S, which is involved in the degradation of extracellular matrix proteins. This makes it a potential therapeutic agent for diseases such as rheumatoid arthritis and osteoarthritis.
In addition, this compound has been shown to have anti-cancer effects by inducing apoptosis in cancer cells. It has also been studied for its potential use in the treatment of autoimmune disorders such as multiple sclerosis and lupus.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,3-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O5S/c21-17-10-5-11-18(20(17)22)23-19(26)13-24(14-6-4-7-15(12-14)25(27)28)31(29,30)16-8-2-1-3-9-16/h1-12H,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWXRAXGGPTFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3569873.png)
![4-[(4-oxo-3,4-dihydro-1(2H)-quinolinyl)carbonyl]-N,N-dipropylbenzenesulfonamide](/img/structure/B3569878.png)
![2-{[5-(2-furyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B3569880.png)
![{[5-(2,4-dichlorophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3569887.png)
![N-{4-[(5-bromo-1-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B3569890.png)
![N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3569898.png)
![N-[1,1-dimethyl-2-(4-{2-methyl-2-[(phenylsulfonyl)amino]propyl}-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3569901.png)
![N-cyclopentyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3569909.png)
![N-(4-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3569913.png)
![N-(3-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3569921.png)



